4-Chloro-2,3-difluoro-6-nitroaniline
Description
Properties
IUPAC Name |
4-chloro-2,3-difluoro-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNHSXLQLJDKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-difluoro-6-nitroaniline typically involves the nitration of 4-Chloro-2,3-difluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-difluoro-6-nitroaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-Chloro-2,3-difluoro-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,3-difluoro-6-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-difluoro-6-nitroaniline and its derivatives depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Chloro-2,3-difluoro-6-nitroaniline
- CAS Number : 211693-75-3
- Molecular Formula : C₆H₃ClF₂N₂O₂
- Molecular Weight : ~208.5 g/mol (calculated)
Structural Features: This compound belongs to the nitroaniline family, characterized by a benzene ring substituted with an amino group (-NH₂), nitro group (-NO₂), and halogen atoms (Cl, F). The substituents are positioned at the 4-chloro, 2,3-difluoro, and 6-nitro locations. Such halogenation patterns influence its physicochemical properties, reactivity, and applications in organic synthesis and analytical chemistry .
Comparison with Structural Analogs
Halogen-Substituted Nitroanilines
The table below compares This compound with key analogs differing in halogen type, position, or number:
Key Observations :
- Halogen Effects : Bromine substitution (e.g., 4-Bromo analog) increases molecular weight and may alter solubility compared to chlorine derivatives .
- Positional Isomerism : The 3-Chloro-2,4-difluoro isomer exhibits similar reactivity but distinct regioselectivity in reactions due to altered substituent positions .
Reactivity Trends :
- Nitro groups facilitate reduction reactions (e.g., to amines), while halogens enable cross-coupling (e.g., Suzuki-Miyaura) .
- Fluorine’s electronegativity increases resistance to nucleophilic substitution compared to chlorine or bromine .
Research Findings and Data Gaps
- Safety Data: Limited hazard information exists for brominated analogs (e.g., 4-Bromo-2,3-difluoro-6-nitroaniline), necessitating further toxicological studies .
- Detection Limits : Methods like HPLC (detection limit ~0.01 mg/L for related compounds) highlight the sensitivity achievable with halogenated nitroanilines .
Biological Activity
4-Chloro-2,3-difluoro-6-nitroaniline is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique arrangement of halogen and nitro substituents on an aniline ring, which influences its reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with a nitro group, contributes to its electrophilic nature.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially disrupting normal cellular functions.
- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives with distinct biological activities.
- Antimicrobial and Antitumor Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens and may have anticancer effects by interfering with DNA replication and repair mechanisms .
Antimicrobial Activity
Research indicates that compounds with nitro and halogen substituents exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound showed promising activity against Leishmania and Trypanosoma species, which are responsible for serious neglected tropical diseases (NTDs) such as leishmaniasis and Chagas disease .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism is believed to involve the disruption of key signaling pathways related to cell survival and proliferation. Specific IC50 values for different cancer cell lines have been reported, indicating varying degrees of sensitivity to the compound.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| 2,4-Difluoro-6-nitroaniline | Structure | Low | Moderate |
| 3-Chloro-2,4-difluoro-6-nitroaniline | Structure | High | Low |
Case Studies
- Study on Antileishmanial Activity : A recent study evaluated the efficacy of various nitro-substituted anilines in inhibiting Leishmania growth. Results indicated that compounds containing both chloro and fluoro groups exhibited enhanced activity compared to their non-halogenated counterparts .
- Antitumor Efficacy in Cell Lines : In another investigation focusing on breast cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM within 48 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
